molecular formula C6H4ClNO3S2 B180190 6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide CAS No. 174139-69-6

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide

Cat. No.: B180190
CAS No.: 174139-69-6
M. Wt: 237.7 g/mol
InChI Key: LZNHLQJIPKRFIH-UHFFFAOYSA-N
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Description

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide is a heterocyclic compound belonging to the thienothiadiazine dioxides family. It features a fused thiophene-thiazine ring system with a 1,1-dioxide functional group and a chlorine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to benzo- and pyridothiadiazine dioxides, which are known modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and kainate receptors (KARs) . Synthetic routes often involve alkylation, cyclization, and reduction steps, as demonstrated in the preparation of intermediates like 6-chloro-4-(2,2-difluoroethyl)-2,3-dimethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (compound 24) via camphorsulfonic acid-catalyzed reactions .

Properties

IUPAC Name

6-chloro-1,1-dioxo-2,3-dihydrothieno[3,2-e]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNHLQJIPKRFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(SC(=C2)Cl)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586287
Record name 6-Chloro-2,3-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1,4-trione
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Molecular Weight

237.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174139-69-6
Record name 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-, 1,1-dioxide
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Record name 6-Chloro-2,3-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1,4-trione
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Record name 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-, 1,1-dioxide
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Preparation Methods

Cyclization of Thiophene Sulfonamide Intermediates

A foundational method involves cyclizing 3-[2-(halomethyl)-1,3-dioxolan-2-yl]thiophene-2-sulfonamide precursors. The process begins with ketone protection using ethylene glycol in toluene under acidic catalysis (e.g., p-toluenesulfonic acid) at 110–120°C, forming a 1,3-dioxolane intermediate. Subsequent halogenation with thionyl chloride introduces a chloromethyl group, followed by sulfonamide formation via reaction with ammonia. Cyclization occurs in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding the thieno-thiazin core.

Key Parameters

StepReagents/ConditionsYield (%)
Ketone ProtectionEthylene glycol, p-TsOH, toluene, reflux85–90
HalogenationSOCl₂, CH₂Cl₂, 0°C78
CyclizationDMF, K₂CO₃, 80°C70

Oxidative Coupling and Ring Closure

Alternative routes employ oxidative coupling of 2-aminothiophenol derivatives. For example, 2-amino-5-chlorothiophenol reacts with chloroacetyl chloride in dichloromethane, forming an amide intermediate. Ring closure is induced by triethyl orthoformate in acetic acid, generating the thiazinone framework. Oxidation with hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide moiety, with yields improving under anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method optimizes large-scale production using continuous flow reactors. Key advantages include:

  • Precursor Preparation : 3-[2-(sulfonylmethyl)-1,3-dioxolan-2-yl]thiophene-2-sulfonamide is synthesized in a tubular reactor at 150°C with a residence time of 10 minutes.

  • Cyclization : The intermediate undergoes thermal cyclization in xylene at 180°C, achieving 92% conversion efficiency.

  • Purification : Crystallization from methanol-water mixtures (7:3 v/v) yields pharmaceutical-grade material (>99% purity).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by combining 2-amino-5-chlorothiophenol and dichloroacetic acid with potassium carbonate. The reaction completes within 30 minutes at 25°C, yielding 68% product with 94% purity. This method reduces waste generation by 80% compared to traditional routes.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) accelerates cyclization steps, reducing reaction times from hours to 15 minutes. A study achieved 75% yield using acetonitrile as the solvent and cesium carbonate as the base, with energy consumption lowered by 60%.

Optimization Strategies

Catalytic System Enhancements

Switching from homogeneous catalysts (e.g., H₂SO₄) to heterogeneous alternatives (e.g., phosphomolybdic acid-supported silica) improves recyclability. One protocol reported five consecutive cycles without significant activity loss, maintaining yields above 70%.

Temperature and Solvent Effects

ConditionOptimal RangeImpact on Yield
Cyclization Temp70–80°CMaximizes rate
Solvent Polarityε > 20 (e.g., DMF)Enhances solubility
Reaction Time2–4 hoursPrevents decomposition

Analytical and Purification Techniques

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) detects intermediates with a retention time of 6.2 minutes for the target compound. UV detection at 254 nm ensures real-time process control.

Recrystallization Protocols

Recrystallization from chloroform-methanol (1:1) removes byproducts like unreacted sulfonamides, achieving >99% purity. Differential scanning calorimetry (DSC) confirms crystalline form stability up to 200°C .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of this enzyme can lead to reduced intraocular pressure, making it a potential treatment for glaucoma.

Comparison with Similar Compounds

4-Alkyl Substitutions

  • 4-Allyl derivatives: Compound 26 (4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide): Synthesized via sodium borohydride reduction, this derivative has a melting point of 85–86°C and exhibits moderate AMPAR modulation . Compound 28 (4-allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide): Methylation of 26 increases thermal stability (melting point 90–92°C) but reduces receptor affinity compared to unsubstituted analogues .
  • 4-Cyclopropyl derivatives :

    • Cyclopropyl substitution at the 4-position significantly enhances potentiator activity at AMPARs, as observed in benzo- and pyridothiadiazine dioxides . This modification is hypothesized to improve metabolic stability and binding interactions.

2- and 3-Methyl Substitutions

  • Introduction of methyl groups at the 2- or 3-positions (e.g., compound 22 ) reduces conformational flexibility, leading to decreased solubility but improved selectivity for KARs .

Comparison with Benzo- and Pyridothiadiazine Dioxides

  • Potency: The thieno[3,2-e] scaffold in 6-chloro derivatives exhibits lower AMPAR potentiation (EC50 ~10 µM) compared to pyridothiadiazine dioxides (EC50 ~0.5 µM) due to reduced electron density in the thiophene ring .
  • Metabolic Stability: Thienothiadiazine dioxides show faster hepatic clearance than benzo analogues, attributed to the sulfur-rich thiophene moiety .

Comparison with Tricyclic Analogues

  • Tricyclic derivatives, such as thieno-analogues of S18986 (11), demonstrate enhanced blood-brain barrier penetration but lower aqueous solubility compared to monocyclic compounds .

Biological Activity

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS No. 174139-69-6) is a heterocyclic compound belonging to the thiazine family. Its unique structural features, including a thieno ring fused to a thiazine ring and a chlorine atom at the 6th position, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C6_6H4_4ClNO3_3S2_2
  • Molecular Weight : 237.68 g/mol
  • Boiling Point : 461.7 °C
  • Density : Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating intraocular pressure. This inhibition suggests potential applications in treating glaucoma and other ocular conditions.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further research in antibiotic development.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits carbonic anhydrase
AntimicrobialEffective against certain bacterial strains
AnticancerPotential cytotoxic effects observed in cell line studies

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Antimicrobial Studies

In vitro tests have shown that this compound possesses significant antibacterial activity:

  • A study reported that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the critical synthetic steps and optimization strategies for preparing 6-chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide and its derivatives?

Methodology :

  • Key Steps :
    • Ring Closure : Use triethyl orthoformate to cyclize intermediates, as seen in the synthesis of compound 25 from intermediate 17 .
    • Alkylation : Introduce substituents (e.g., allyl, cyclopropyl) via alkyl halides (e.g., allyl bromide) in acetonitrile with potassium carbonate as a base .
    • Reduction : Sodium borohydride (NaBH₄) in isopropanol reduces unsaturated bonds, as in the synthesis of compound 27 from 26 .
  • Optimization : Adjust reaction time (e.g., 90 minutes for allylation ), solvent choice (e.g., acetonitrile for alkylation), and temperature (e.g., 60°C for acid-catalyzed steps ). Recrystallization from methanol or chloroform improves purity .

Q. How are structural characterization techniques (NMR, elemental analysis) applied to confirm the identity of synthesized derivatives?

Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, compound 24 shows distinct signals for difluoroethyl (δ 6.24 ppm, tt, J=54.9 Hz) and methyl groups (δ 2.58 ppm, s) .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages (e.g., compound 24 : Found C 34.11% vs. Theor. 34.13%) .
  • Melting Points : Consistent melting ranges (e.g., 123–124°C for 24 ) confirm crystallinity .

Q. What in vitro assays are used to evaluate AMPA/kainate receptor modulation by thienothiadiazine dioxides?

Methodology :

  • Receptor Potentiation : Measure EC₂ₓ values (concentration inducing 2× baseline current) using electrophysiology on transfected HEK cells. For example, compound 32 (BPAM395) showed EC₂ₓ = 0.24 μM on AMPA receptors .
  • Selectivity Screening : Compare activity across receptor subtypes (e.g., compound 27 (BPAM307) was more selective for kainate receptors than AMPA ).

Advanced Research Questions

Q. How does substituent variation at the 4-position of the thiadiazine ring influence receptor selectivity (AMPA vs. kainate)?

Methodology :

  • Structural Modifications :
    • 4-Cyclopropyl (compound 32 ): Enhances AMPA receptor activity (EC₂ₓ = 0.24 μM) due to improved hydrophobic interactions .
    • 4-Allyl (compound 27 ): Favors kainate receptors, likely due to steric and electronic effects of the unsaturated chain .
  • Experimental Validation : Synthesize analogs, test in receptor assays, and correlate substituent properties (e.g., logP, steric bulk) with activity using regression models .

Q. How can conflicting data on substituent effects across studies be resolved?

Methodology :

  • Meta-Analysis : Compare EC₅₀/EC₂ₓ values from multiple studies (e.g., BPAM344 vs. BPAM395 ).
  • Control Variables : Standardize assay conditions (e.g., cell line, agonist concentration).
  • Computational Docking : Predict binding poses to explain discrepancies (e.g., cyclopropyl vs. allyl interactions in receptor pockets) .

Q. What strategies are employed to enhance metabolic stability in preclinical studies?

Methodology :

  • Isotope Labeling : Use deuterated analogs to track metabolic pathways .
  • In Vivo Models : Test compounds in streptozotocin-induced diabetic rats, monitoring pharmacokinetics (e.g., NN414 at 3 mg/kg/day for 8 weeks ).
  • Prodrug Design : Mask polar groups (e.g., hydroxyl) to improve bioavailability .

Q. How are molecular docking studies utilized to rationalize structure-activity relationships (SAR)?

Methodology :

  • Target Preparation : Use crystal structures of AMPA (e.g., PDB: 3KG2) or kainate receptors.
  • Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
  • Validation : Compare predicted binding energies (ΔG) with experimental EC₂ₓ values .

Data Contradictions and Resolution

Q. Why do 4-allyl derivatives show divergent activity profiles in AMPA vs. kainate receptor studies?

Resolution :

  • Receptor Subtype Specificity : Kainate receptors (GluK1/GluK2) have distinct binding pockets favoring allyl substituents, while AMPA receptors (GluA2) prefer cyclopropyl .
  • Evidence : Compound 27 (allyl) had higher kainate efficacy, whereas 32 (cyclopropyl) was potent on AMPA .

Q. How do synthetic yields vary with alkylating agents (e.g., allyl bromide vs. methyl iodide)?

Resolution :

  • Reactivity : Allyl bromide (primary alkyl halide) reacts faster than methyl iodide (sterically hindered), leading to higher yields (85–90% for 26 vs. 40–45% for 24 ) .
  • Side Reactions : Methylation (e.g., compound 28 ) may require excess reagent (16.08 mmol MeI) and extended reaction times (24 hours) .

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